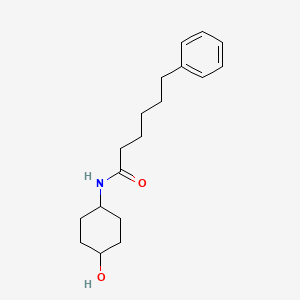
Cbz-Thr(tBu)-Cha-Ala((S)-2-oxopyrrolidin-3-yl)-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG-0205221 is a peptide compound known for its inhibitory activity against the main proteases of coronaviruses, including SARS-CoV and SARS-CoV-2 . It was initially identified as a SARS-CoV main protease inhibitor and has been crystallized in complex with both SARS-CoV and SARS-CoV-2 main proteases .
Preparation Methods
The synthesis of TG-0205221 involves multiple steps, starting with the silylation of a precursor compound using trimethylsilyl chloride, followed by esterification in methanol at 0°C. The compound is then protected with a tert-butoxycarbonyl group. Sequential treatments with various reagents lead to the formation of the final product
Chemical Reactions Analysis
TG-0205221 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TG-0205221 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and protease inhibition.
Biology: The compound is employed in research on viral replication and protease activity.
Medicine: TG-0205221 is being investigated for its potential therapeutic applications in treating coronavirus infections.
Industry: The compound’s inhibitory properties make it a candidate for developing antiviral drugs.
Mechanism of Action
TG-0205221 exerts its effects by inhibiting the main proteases of coronaviruses. It forms a covalent bond with the active site of the protease, preventing the enzyme from processing viral polyproteins. This inhibition disrupts the viral replication cycle, reducing the viral load . The molecular targets include the main protease of SARS-CoV and SARS-CoV-2, and the pathways involved are related to viral protein processing and replication .
Comparison with Similar Compounds
TG-0205221 is unique due to its high specificity and potency against coronavirus main proteases. Similar compounds include:
Nirmatrelvir: Another potent inhibitor of SARS-CoV-2 main protease.
GC376: A broad-spectrum antiviral compound targeting coronavirus proteases.
Boceprevir: Initially developed for hepatitis C virus, it also shows activity against coronavirus proteases.
TG-0205221 stands out for its unique binding mode and high inhibitory activity, making it a valuable tool in antiviral research .
Properties
Molecular Formula |
C32H48N4O7 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
benzyl N-[(2S,3R)-1-[[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C32H48N4O7/c1-21(43-32(2,3)4)27(36-31(41)42-20-23-13-9-6-10-14-23)30(40)35-26(17-22-11-7-5-8-12-22)29(39)34-25(19-37)18-24-15-16-33-28(24)38/h6,9-10,13-14,19,21-22,24-27H,5,7-8,11-12,15-18,20H2,1-4H3,(H,33,38)(H,34,39)(H,35,40)(H,36,41)/t21-,24+,25+,26+,27+/m1/s1 |
InChI Key |
YFUZVOLEKQFVCQ-FFXRMZKPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)OCC3=CC=CC=C3)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)NC(CC1CCCCC1)C(=O)NC(CC2CCNC2=O)C=O)NC(=O)OCC3=CC=CC=C3)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


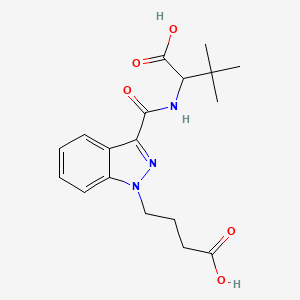
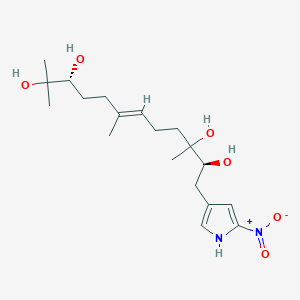
![1-methyl-N-[(1S,5R)-9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide](/img/structure/B10821415.png)
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B10821427.png)
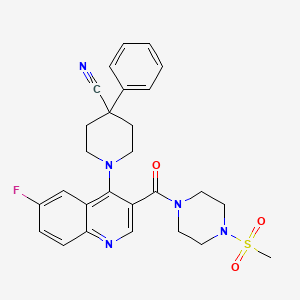
![4-[7-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B10821444.png)
![2-[[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B10821455.png)
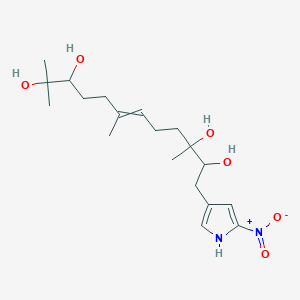

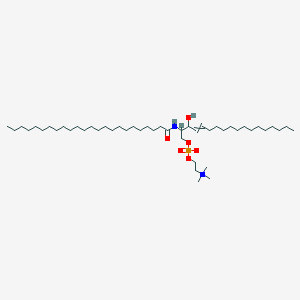
![2-[(4S,5S,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821486.png)
![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821488.png)
![5-chloro-2-methoxy-N-[4-({1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}oxy)phenyl]benzene-1-sulfonamide](/img/structure/B10821503.png)
